N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide
CAS No.: 1448071-17-7
Cat. No.: VC5750768
Molecular Formula: C21H20F2N2O4S
Molecular Weight: 434.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1448071-17-7 |
|---|---|
| Molecular Formula | C21H20F2N2O4S |
| Molecular Weight | 434.46 |
| IUPAC Name | N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(difluoromethylsulfonyl)benzamide |
| Standard InChI | InChI=1S/C21H20F2N2O4S/c22-21(23)30(28,29)18-4-2-1-3-17(18)19(26)24-16-8-7-13-9-10-25(12-15(13)11-16)20(27)14-5-6-14/h1-4,7-8,11,14,21H,5-6,9-10,12H2,(H,24,26) |
| Standard InChI Key | KRPWPZWFLILIBZ-UHFFFAOYSA-N |
| SMILES | C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Introduction
The compound N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide is a complex organic molecule that combines several functional groups, including a cyclopropanecarbonyl group, a tetrahydroisoquinoline moiety, and a difluoromethylsulfonyl group attached to a benzamide backbone. This compound is not widely documented in the available literature, suggesting it may be a novel or less-studied chemical entity.
Chemical Formula and Molecular Weight
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1,2,3,4-Tetrahydroisoquinoline: C₉H₁₁N, molecular weight ≈ 133.19 g/mol .
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Cyclopropanecarbonyl group: C₃H₅CO, molecular weight ≈ 71.08 g/mol.
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2-((Difluoromethyl)sulfonyl)benzamide: This part of the molecule includes a benzamide backbone with a difluoromethylsulfonyl group. The molecular weight of 2-((difluoromethyl)sulfonyl)pyridine is provided as C₆H₅F₂NO₂S, with a molecular weight of approximately 183.18 g/mol . Adjusting for the benzamide instead of pyridine, we estimate the molecular weight of the benzamide portion to be around 200 g/mol, considering the additional amide group.
Estimated Molecular Weight
Combining these components, the estimated molecular weight of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-((difluoromethyl)sulfonyl)benzamide would be approximately 404 g/mol.
Synthesis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroisoquinoline core, attachment of the cyclopropanecarbonyl group, and incorporation of the difluoromethylsulfonylbenzamide moiety. Specific synthesis protocols are not detailed in the available literature.
Potential Applications
Given its complex structure, this compound might be of interest in pharmaceutical research due to its potential bioactivity. The presence of a difluoromethylsulfonyl group could provide unique pharmacokinetic properties, while the tetrahydroisoquinoline and cyclopropanecarbonyl components might contribute to specific biological interactions.
Current Research Status
There is a lack of detailed research findings on this specific compound in the available literature. This suggests that it may be a novel compound or one that has not been extensively studied.
Challenges
One of the main challenges in studying this compound would be synthesizing it efficiently and characterizing its physical and chemical properties. Additionally, assessing its biological activity and potential applications would require comprehensive in vitro and in vivo studies.
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